Regioselective Suzuki Coupling at C3 Over C6 Position Using Pyrazolo[3,4-b]pyridine Boronic Acids
In Suzuki-Miyaura coupling reactions involving pyrazolo[3,4-b]pyridine substrates, the 5-position boronic acid enables high chemoselectivity for the C3 position over the C6 position. When aryl and heteroaryl-boronic acids are coupled with dihalogenated pyrazolo[3,4-b]pyridines, the reaction proceeds with high selectivity for the C3 position, enabling sequential one-pot diarylation [1]. The sequential arylation strategy can be performed in a one-pot manner without significant loss of efficiency compared to stepwise synthesis [2].
| Evidence Dimension | Regioselectivity of C–C bond formation |
|---|---|
| Target Compound Data | C3 position preferentially coupled over C6 |
| Comparator Or Baseline | Coupling with alternative heteroaryl-boronic acids (e.g., benzo[d][1,3]dioxol-5-ylboronic acid, 3-methoxyphenylboronic acid) |
| Quantified Difference | Yields for diarylated products: 62–68% (heteroaromatic boronic acids, 4i–j); 57% (benzo[d][1,3]dioxol-5-ylboronic acid, 4k); 63% (3-methoxyphenylboronic acid, 4g) |
| Conditions | One-pot sequential Suzuki–Miyaura coupling; Pd catalyst; dihalogenated pyrazolo[3,4-b]pyridine substrate |
Why This Matters
Demonstrates that pyrazolo[3,4-b]pyridine boronic acids reliably couple at the C3 position with moderate to good yields across diverse aryl partners, supporting procurement for library synthesis.
- [1] Urvashi, Tandon V, Das P, Kukreti S. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Adv. 2018;8:34883-34894. doi:10.1039/C8RA07104G. View Source
- [2] Urvashi et al. RSC Adv. 2018;8:34883. The sequential arylation strategy can be performed in a one-pot manner without much loss of efficiency when compared to the corresponding stepwise synthesis. View Source
